5-amino-N,N,2-trimethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-N,N,2-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHNFFPYLDLPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303124 | |
| Record name | 5-Amino-N,N,2-trimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130370-03-5 | |
| Record name | 5-Amino-N,N,2-trimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130370-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-N,N,2-trimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 5 Amino N,n,2 Trimethylbenzamide
Conventional Synthetic Routes to 5-amino-N,N,2-trimethylbenzamide
A logical and conventional synthetic pathway to this compound involves a multi-step process starting from readily available precursors. The key steps typically include nitration, conversion to an acid chloride, amidation, and finally, reduction of the nitro group.
Precursor Synthesis and Intermediate Transformations
A plausible route begins with the nitration of 3-methylbenzoic acid. This reaction introduces a nitro group at the 5-position due to the directing effects of the carboxyl and methyl groups. The resulting 5-methyl-2-nitrobenzoic acid is a key intermediate. researchgate.netresearchgate.net
The synthesis proceeds through the following key intermediates:
5-Methyl-2-nitrobenzoic acid: This is synthesized by the nitration of 3-methylbenzoic acid.
5-Methyl-2-nitrobenzoyl chloride: The carboxylic acid is then converted to its more reactive acid chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
N,N,2-trimethyl-5-nitrobenzamide: The acid chloride is then reacted with dimethylamine (B145610) ((CH₃)₂NH) to form the corresponding N,N-dimethylamide.
This compound: The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).
A similar synthetic sequence is employed for related compounds, such as the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which involves the reaction of an appropriate anthranilic acid derivative. google.comwipo.int
Reaction Conditions and Yield Optimization Studies
For each step of the proposed synthesis, reaction conditions can be optimized to maximize yield and purity. The following table outlines typical conditions based on analogous reactions described in the literature.
| Step | Reactants | Reagents & Solvents | Typical Conditions |
| Nitration | 3-Methylbenzoic acid | HNO₃/H₂SO₄ | 0-10 °C |
| Acid Chloride Formation | 5-Methyl-2-nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux |
| Amidation | 5-Methyl-2-nitrobenzoyl chloride | Dimethylamine, a non-polar solvent (e.g., DCM, THF) | Room temperature |
| Nitro Group Reduction | N,N,2-trimethyl-5-nitrobenzamide | H₂ with Pd/C catalyst, ethanol | Room temperature, atmospheric pressure |
Optimization studies for similar syntheses often focus on catalyst choice, reaction temperature, and reaction time to improve efficiency and reduce by-products. google.com
Advanced and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of methods that are more environmentally friendly and efficient.
Catalytic Methods and Novel Reagent Applications
The reduction of the nitro group is a prime candidate for catalytic methods. While traditional methods like tin or iron in acidic media are effective, they produce significant metal waste. Catalytic hydrogenation using palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a much cleaner alternative, with the catalyst being recyclable.
For the amidation step, direct coupling of the carboxylic acid with the amine using coupling agents is an alternative to the acid chloride route, avoiding the use of hazardous chlorinating agents.
Regioselective and Stereoselective Synthesis of this compound Derivatives
The aromatic ring and the amino group of this compound offer sites for further derivatization. Electrophilic aromatic substitution reactions, such as halogenation or nitration, would be directed by the existing amino and methyl groups. The amino group is a strong activating group and ortho, para-directing, while the methyl group is a weaker activating group with the same directing effect. This would likely lead to substitution at the positions ortho and para to the amino group.
For instance, halogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) would be expected to yield regioselectively substituted products. sioc-journal.cn The synthesis of stereoselective derivatives would typically involve the introduction of a chiral center, for example, by using a chiral derivatizing agent that reacts with the amino group.
Scientific Article on this compound Unattainable Due to Lack of Available Research
A comprehensive review of scientific literature and chemical databases has revealed a significant absence of published research on the chemical compound this compound. Despite extensive searches for its synthetic methodologies, chemical derivatization strategies, and the development of biologically relevant analogs and prodrugs, no specific data or scholarly articles pertaining to this exact molecule could be located.
The investigation consistently yielded information on structurally related but distinct compounds, such as isomers like 2-amino-N,5-dimethylbenzamide and 2-amino-N,N-dimethylbenzamide. Furthermore, literature is available on analogs with different functional groups, including 5-amino-N,N,2-trimethyl-benzenesulfonamide and various halogenated derivatives like 2-amino-5-chloro-N,3-dimethylbenzamide. However, these compounds differ in the substitution pattern on the benzene (B151609) ring or in the nature of the functional groups attached, and as such, their synthetic routes and biological properties cannot be directly extrapolated to this compound.
The search also identified 5-(dimethylamino)-N,N,2-trimethylbenzamide, a tertiary amine derivative, which is distinct from the primary amine specified in the subject of the requested article.
Without any foundational research on the synthesis of this compound, it is impossible to detail its preparation. Consequently, discussions on its chemical derivatization, as well as the synthesis of its biologically relevant analogs and prodrugs, cannot be substantively addressed.
Therefore, due to the current lack of available scientific information, the generation of a thorough and accurate article focusing solely on this compound, as per the requested outline, is not feasible. Further research and publication on this specific chemical compound would be required before such an article could be written.
Medicinal Chemistry and Rational Drug Design Approaches for 5 Amino N,n,2 Trimethylbenzamide
Scaffold Exploration and Structural Modifications for Enhanced Biological Activity
Information regarding the exploration of the 5-amino-N,N,2-trimethylbenzamide scaffold and subsequent structural modifications to enhance biological activity is not available in the current body of scientific literature. Such studies would typically involve synthesizing analogs by altering the substitution pattern on the aromatic ring or modifying the N,N-dimethylamide group to investigate the impact on a specific biological target.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
A detailed Structure-Activity Relationship (SAR) study for this compound is not documented. This would involve the systematic evaluation of how changes to the molecule's structure affect its biological potency and selectivity.
Systematic Substituent Effects on Biological Activity
There is no available data on the systematic investigation of substituent effects on the biological activity of this compound.
Identification of Key Pharmacophore Elements
While the aminobenzamide core is a recognized pharmacophore in various drug classes, the specific key pharmacophoric elements of this compound for any given biological target have not been defined in published research.
Lead Optimization Strategies Derived from this compound
As there is no evidence of this compound being advanced as a lead compound, there are no documented lead optimization strategies derived from this specific molecule.
Fragment-Based Drug Design and De Novo Design Incorporating this compound Motifs
The use of this compound as a fragment in fragment-based drug design (FBDD) or as a motif in de novo design is plausible. Its appearance as a reactant in the synthesis of necroptosis inhibitors suggests its potential as a building block. However, specific studies detailing its application within these design strategies are not publicly available.
Molecular Pharmacology and Biochemical Mechanisms of 5 Amino N,n,2 Trimethylbenzamide
Investigation of Molecular Targets and Binding Interactions
The initial stages of characterizing a potential therapeutic agent involve the precise identification of its molecular target and a detailed analysis of the binding interactions. For inhibitors developed from 5-amino-N,N,2-trimethylbenzamide, the primary focus of research has been the MLKL protein.
MLKL is a pseudokinase that plays a pivotal role in the execution of the necroptotic cell death pathway. google.com Unlike true kinases, the pseudokinase domain of MLKL is catalytically inactive. However, it is essential for the transduction of the necroptotic signal. The activation of MLKL is a key event in necroptosis, making it a prime target for pharmacological inhibition. google.com The rationale for targeting MLKL is to block the necroptotic pathway at a terminal point, which could be advantageous in preventing cell death in various pathological conditions. google.com
Research has focused on developing compounds that can bind to the ATP-binding site within the pseudokinase domain of MLKL. google.com Although MLKL does not possess kinase activity, this pocket is a crucial regulatory site. By designing molecules that occupy this site, it is possible to allosterically inhibit the conformational changes required for MLKL activation and its subsequent function in necroptosis. google.com Screening methods are employed to identify compounds that exhibit a strong affinity for this particular site. google.com
A critical aspect of drug discovery is the quantitative measurement of the binding affinity between a compound and its target protein. One method to determine this is through the analysis of ligand-induced changes in protein thermal unfolding. The binding of a ligand to a protein typically increases its thermal stability. This change in stability can be monitored, and the binding affinity (Kd) can be calculated. google.com Techniques such as differential scanning fluorimetry (DSF) or thermal shift assays are commonly used for this purpose. A positive shift in the melting temperature (ΔTm) of the protein in the presence of the compound indicates binding and stabilization. google.com
| Parameter | Description | Significance |
| Melting Temperature (Tm) | The temperature at which 50% of the protein is unfolded. | A measure of the thermal stability of the protein. |
| Change in Melting Temperature (ΔTm) | The difference in the melting temperature of the protein with and without the ligand. | A positive ΔTm indicates that the ligand binds to and stabilizes the protein. |
| Dissociation Constant (Kd) | A measure of the binding affinity between the ligand and the protein. | A lower Kd value signifies a higher binding affinity. |
Mechanism of Action (MoA) Studies in Cellular Systems
Following the confirmation of direct binding to the molecular target, the next step is to elucidate the mechanism of action of the compound in a cellular context. This involves assessing its impact on the specific biological pathway of interest and observing the resulting cellular responses.
The primary mechanism of action for compounds targeting MLKL is the inhibition of the necroptosis pathway. google.com This is typically investigated in cell-based assays where necroptosis is induced by a specific stimulus. The effectiveness of the inhibitor is measured by its ability to prevent the downstream events of the pathway, such as the phosphorylation of MLKL and its translocation to the plasma membrane, which are hallmark features of necroptosis. google.com
The efficacy of a potential necroptosis inhibitor is ultimately determined by its ability to protect cells from necroptotic death. In vitro cell-based assays are fundamental to this assessment. google.com In these assays, a specific cell line is treated with a known necroptosis-inducing agent in the presence and absence of the test compound. Cell viability is then quantified to determine the protective effect of the compound. google.com
| Assay Type | Principle | Endpoint Measured | Example Cell Line |
| Cell Viability Assay | Measures the proportion of live cells after treatment. | ATP levels, dye exclusion (e.g., trypan blue), or metabolic activity (e.g., MTT assay). | HT-29 (human colon adenocarcinoma) |
| MLKL Phosphorylation Assay | Detects the phosphorylated, active form of MLKL. | Western blotting or ELISA using an antibody specific for phospho-MLKL. | L929 (mouse fibrosarcoma) |
| Membrane Permeability Assay | Measures the integrity of the cell membrane. | Release of intracellular enzymes (e.g., LDH) or uptake of membrane-impermeable dyes (e.g., propidium (B1200493) iodide). | U937 (human monocytic cells) |
Elucidation of Molecular Interactions with Target Proteins via Saturation Transfer Difference (STD) NMR Spectroscopy
Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the binding of small molecule ligands to large protein receptors in solution. This method allows for the identification of the specific parts of a molecule that are in close contact with the protein, known as the binding epitope. The principle relies on the transfer of magnetic saturation from the protein to the bound ligand, which can be detected in the NMR spectrum of the ligand.
However, a thorough search of scientific literature reveals no studies that have employed STD NMR spectroscopy to investigate the interactions of this compound with any protein target. Consequently, there is no data available to create a table of its molecular interactions based on this technique.
Biochemical Pathway Modulation by this compound
The modulation of biochemical pathways is a key aspect of the pharmacological action of many compounds. This can involve the inhibition or activation of enzymes, interference with signaling cascades, or effects on gene expression.
Currently, there are no published research findings that describe the modulation of any specific biochemical pathways by this compound. Therefore, a data table detailing its effects on biochemical pathways cannot be constructed.
Exploration of Off-Target Interactions and Polypharmacology in Research Contexts
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important area of drug discovery and chemical biology research. Understanding these "off-target" interactions is crucial for assessing the full biological profile of a compound and its potential for therapeutic applications or adverse effects.
As with the other areas of inquiry, there is a lack of available research on the off-target interactions and polypharmacology of this compound. Without primary research data, it is not possible to compile a list of potential off-target interactions for this specific compound.
Computational Chemistry and Theoretical Modeling of 5 Amino N,n,2 Trimethylbenzamide
Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 5-amino-N,N,2-trimethylbenzamide, and a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity.
In the context of this compound, a hypothetical docking study could be performed against a relevant biological target. For instance, benzamide (B126) derivatives have been extensively studied as inhibitors of histone deacetylase (HDAC) enzymes, which are crucial in cancer therapy. nih.govmdpi.comresearchgate.net A docking study of this compound against an HDAC isoform, such as HDAC2, would aim to identify the most stable binding pose and estimate the binding energy.
The binding energy is a measure of the strength of the interaction between the ligand and the protein. A more negative binding energy generally indicates a more stable complex. The interactions contributing to this energy can be categorized as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, a study on N-(2-aminophenyl)-benzamide derivatives docked against HDAC2 revealed that key hydrogen bond interactions with amino acid residues like Cys156, His146, and Gly154 are important for inhibition. researchgate.net Similarly, the amino group and the carbonyl oxygen of the benzamide scaffold of this compound would be expected to form crucial hydrogen bonds within the active site of a target protein.
Table 1: Illustrative Binding Energies and Interacting Residues of Benzamide Derivatives with Target Proteins
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide | HDAC2 | -83.7 | Cys156, His146, Gly154 researchgate.net |
| Mocetinostat (a benzamide HDAC inhibitor) | HDAC1 | -9.2 | Tyr305, His142, Gly151 mdpi.com |
| Three-substituted benzamide derivative | FtsZ | Not specified | Val207, Asn263, Leu209, Gly205, Asn299 nih.gov |
This table presents data from studies on various benzamide derivatives to illustrate the type of information obtained from molecular docking studies.
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein.
An MD simulation of a this compound-protein complex would reveal how the ligand's conformation changes within the binding site. The analysis of the simulation trajectory can identify the most stable conformations and the key interactions that are maintained throughout the simulation. For instance, MD simulations performed on benzamide analogues targeting the FtsZ protein confirmed the stability of the ligand-protein complex over a 15-nanosecond simulation time. nih.gov Such simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding mechanism.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent molecules.
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
A statistical method, such as multiple linear regression (MLR), is then used to build an equation that correlates the descriptors with the biological activity. A study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents against the A459 human lung cancer cell line resulted in the following QSAR equation:
pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) unair.ac.id
This model had a correlation coefficient (R²) of 0.849, indicating a good correlation between the predicted and experimental activities. unair.ac.id For this compound, descriptors such as molecular weight, logP (lipophilicity), and molar refractivity could be calculated and used in a similar QSAR model to predict its potential biological activity.
Table 2: Example of a QSAR Model for Anticancer Activity of Benzamide Derivatives
| Model Equation | Statistical Parameters | Descriptors |
| pIC50 = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359 | n = 11, R² = 0.849, Q² = 0.61, F = 13.096, Sig = 0.003 unair.ac.idresearchgate.net | Log S (logarithm of solubility), rerank (a scoring function term), MR (molar refractivity) unair.ac.id |
This table illustrates the components of a QSAR model based on a study of benzylidene hydrazine benzamide derivatives.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable insights into the reactivity, stability, and spectroscopic properties of a compound like this compound.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For substituted benzamide derivatives, DFT studies have shown that the nature and position of substituents significantly influence the electronic properties. eurekaselect.com For example, a DFT study on para- and meta-substituted benzamides at the B3LYP/6-31+G(d,p) level of theory revealed the impact of different functional groups on the stability and electronic energy levels of the molecules. eurekaselect.com Similar calculations for this compound would elucidate the effects of the amino and trimethyl substitutions on its electronic structure.
Another important output of DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen of the amino group, indicating these are sites for potential hydrogen bonding or electrophilic attack.
Table 3: Illustrative DFT-Calculated Electronic Properties of a Substituted Benzamide Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
| Dipole Moment | 3.5 D |
This table provides hypothetical DFT-calculated electronic properties for a substituted benzamide to illustrate the outputs of such calculations.
In silico Design of Novel this compound Analogs
The insights gained from molecular docking, QSAR, and DFT studies can be integrated to rationally design novel analogs of this compound with potentially improved biological activity. This process, known as in silico design, is a cornerstone of modern drug discovery.
For example, if molecular docking reveals that a specific region of the binding pocket is not optimally occupied by this compound, new analogs can be designed with substituents that can better fill this space and form additional favorable interactions. The QSAR model can then be used to predict the activity of these newly designed analogs before they are synthesized, helping to prioritize the most promising candidates. DFT calculations can further be used to assess the electronic properties and stability of the designed analogs.
Several studies have successfully employed this integrated computational approach to design novel benzamide derivatives. For instance, based on 3D-QSAR and molecular docking results, new benzohydroxamate-based compounds were designed as inhibitors of histone deacetylase 6. eurekaselect.com Similarly, a combined approach of shape and electrostatic-based comparative study followed by molecular modeling led to the design of a selective CYP1B1 inhibitor based on a benzamide scaffold.
Advanced Analytical Methodologies for the Characterization and Quantification of 5 Amino N,n,2 Trimethylbenzamide
Spectroscopic Techniques for Elucidating Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 5-amino-N,N,2-trimethylbenzamide in solution. Both ¹H and ¹³C NMR are fundamental for this purpose. While specific spectral data for this compound is not publicly available, expected chemical shifts can be inferred from related structures.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl groups. The protons on the benzene (B151609) ring will have chemical shifts and coupling patterns influenced by the positions of the amino and methyl substituents. The N,N-dimethyl and the 2-methyl groups will appear as singlets, with their chemical shifts providing insight into their chemical environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are indicative of the substitution pattern, while the carbonyl carbon of the amide group will have a characteristic downfield shift. Data from structurally similar compounds, such as N,N,4-trimethylbenzamide, show characteristic shifts for the amide and methyl carbons. For instance, in N,N,4-trimethylbenzamide, the carbonyl carbon appears at approximately 170.17 ppm, and the methyl carbons have shifts around 39.72, 34.76, and 20.90 ppm. rsc.org
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 115 - 150 |
| N(CH₃)₂ | 2.8 - 3.2 | 35 - 40 |
| Ar-CH₃ | 2.2 - 2.5 | 15 - 20 |
| C=O | - | 168 - 172 |
| C-NH₂ | - | 140 - 150 |
| C-CH₃ | - | 125 - 135 |
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound and for studying its fragmentation patterns, which aids in structural confirmation. Techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument are typically employed.
The exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₈N₂O) would be a primary focus of analysis. The fragmentation pattern in MS/MS experiments would likely involve characteristic losses. For instance, analysis of a related compound, 2-Amino-N-(1-methylethyl)benzamide, shows fragmentation pathways that can be extrapolated. massbank.eu Common fragmentation would involve the cleavage of the amide bond and loss of the dimethylamino group.
Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation
Chromatographic techniques are central to the separation and purification of this compound, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of benzamide (B126) derivatives. A reversed-phase HPLC method, likely using a C18 column, would be suitable for separating this compound from its precursors and byproducts. The mobile phase would typically consist of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. Method development and validation for related aromatic amines, such as 2-amino-5-nitrophenol, have been successfully achieved using HPLC. nih.gov
Column Chromatography: For larger-scale purification, column chromatography is often used. In the synthesis of the structurally related 5-(dimethylamino)-N,N-dimethyl-2-nitrobenzamide, column chromatography with a silica (B1680970) gel stationary phase and a hexane-ethyl acetate (B1210297) mobile phase was employed for purification. nih.gov A similar system would likely be effective for this compound.
Electrophoretic Methods: While less common for routine analysis of small molecules like this, capillary electrophoresis (CE) could be employed for high-efficiency separations, particularly for charged derivatives or in complex matrices.
Application of Optical Biosensors in Small-Molecule Screening Activities
Optical biosensors are analytical devices that use a biological recognition element coupled with an optical transducer to detect a target analyte. While there are no specific reports on the use of optical biosensors for the direct detection of this compound, the principles of this technology are applicable to small-molecule screening.
For instance, a study on the detection of ascorbic acid utilized an imine derivative as a fluorescent probe. nih.gov The interaction between the probe and the analyte resulted in a change in the fluorescence signal, allowing for quantification. nih.gov A similar approach could theoretically be developed for this compound by designing a specific recognition molecule, such as an antibody or a synthetic receptor, that exhibits a change in its optical properties upon binding to the target compound.
Crystallographic Studies of this compound Co-Crystals (if available)
There are no publicly available crystallographic studies specifically for this compound or its co-crystals. However, the crystal structure of the closely related compound, 5-dimethylamino-N,N-dimethyl-2-nitrobenzamide, provides valuable insights into the potential solid-state conformation and intermolecular interactions. nih.gov
This related compound crystallizes in the monoclinic space group P2₁/c. nih.gov Its crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and C-H···π interactions. nih.gov It is plausible that this compound would exhibit similar intermolecular interactions, with the amino group potentially participating in N-H···O or N-H···N hydrogen bonds, which would influence its crystal packing and physical properties. The study of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, could be a future area of research to modify the physicochemical properties of this compound.
Crystallographic Data for the Related Compound 5-dimethylamino-N,N-dimethyl-2-nitrobenzamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₅N₃O₃ |
| Molecular Weight | 237.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8581 (2) |
| b (Å) | 7.2921 (2) |
| c (Å) | 10.5183 (3) |
| β (°) | 104.663 (1) |
| Volume (ų) | 583.09 (3) |
| Z | 2 |
Data from Fun, H. K., et al. (2009). nih.gov
Future Prospects and Uncharted Research Territories for 5 Amino N,n,2 Trimethylbenzamide
Emerging Roles in Regulated Cell Death Pathways Beyond Necroptosis
While the direct influence of 5-amino-N,N,2-trimethylbenzamide on regulated cell death is yet to be investigated, the broader class of aminobenzamides has shown interactions with key cellular demise pathways. Necroptosis, a form of programmed necrosis, is a well-established target for therapeutic intervention in inflammatory and neurodegenerative diseases. Future research could explore whether this compound exhibits inhibitory activity against key necroptosis mediators like RIPK1 and MLKL. Beyond necroptosis, its potential role in other regulated cell death pathways, such as ferroptosis (an iron-dependent form of cell death) and pyroptosis (an inflammatory cell death pathway), warrants investigation. The structural motifs of this compound, including the amino and trimethylated amide groups, could confer unique binding properties to the enzymatic machinery of these pathways, opening up new therapeutic possibilities.
Application in Chemical Probe Development for Biological Systems
The development of chemical probes is crucial for dissecting complex biological processes. A key characteristic of a successful chemical probe is its ability to selectively bind to a specific protein target. The uncharted nature of this compound's biological targets makes it a prime candidate for probe development. Through high-throughput screening against diverse protein libraries, its primary interactors could be identified. Once a target is validated, derivatives of this compound could be synthesized with reporter tags (e.g., fluorophores, biotin) to enable visualization and pull-down experiments. Such probes would be invaluable tools for elucidating the function of its target proteins in both healthy and diseased states.
Advanced Delivery System Concepts for Research Compounds
The efficacy of any potential therapeutic agent is intrinsically linked to its delivery to the target site. For a novel research compound like this compound, the exploration of advanced delivery systems is a critical research frontier. Encapsulation in nanoparticles, liposomes, or polymeric micelles could enhance its solubility, stability, and pharmacokinetic profile. Furthermore, targeted delivery systems, decorated with ligands that bind to specific cell surface receptors, could be engineered to direct the compound to particular tissues or cell types, thereby maximizing its potential therapeutic effect while minimizing off-target interactions.
Synergistic Research with Other Therapeutic Modalities
The future of medicine increasingly lies in combination therapies. Investigating the synergistic potential of this compound with existing therapeutic modalities could unlock new treatment paradigms. For instance, if the compound is found to modulate a specific cell death pathway, it could be combined with chemotherapeutic agents to enhance cancer cell killing. Similarly, if it exhibits anti-inflammatory properties, its co-administration with immunosuppressive drugs could lead to more effective treatments for autoimmune disorders. Such synergistic studies would not only broaden the therapeutic applicability of this compound but also provide deeper insights into the intricate networks of cellular signaling.
Q & A
Q. What are the standard synthetic routes for 5-amino-N,N,2-trimethylbenzamide, and how are reaction conditions optimized?
The synthesis typically involves reacting a substituted benzoic acid derivative (e.g., 5-amino-2-methylbenzoic acid) with dimethylamine in the presence of a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is refluxed in a solvent such as dichlorolmethane or toluene to facilitate amide bond formation . Key parameters for optimization include solvent polarity, temperature control (60–100°C), and stoichiometric ratios of reagents to minimize side products.
Q. How is the purity and structural integrity of this compound validated during synthesis?
Analytical techniques include:
- Thin-Layer Chromatography (TLC) to monitor reaction progress using solvent systems like ethyl acetate/hexane (1:3) .
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm substituent positions and methyl group integration .
- Mass Spectrometry (MS) for molecular weight verification (expected [M+H]⁺ = 191.12) .
Q. What purification methods are recommended for isolating this compound?
Silica gel column chromatography is standard, with mobile phases adjusted based on compound polarity (e.g., hexane/ethyl acetate gradient). Recrystallization from ethanol or methanol may further enhance purity .
Q. How should researchers handle stability issues during storage?
Store the compound under inert atmospheres (N₂ or Ar), protect from light using amber vials, and maintain temperatures below 4°C to prevent degradation via oxidation or hydrolysis .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and synthetic pathways for this compound?
AI-driven retrosynthesis tools (e.g., using Template_relevance models) analyze reaction databases to propose feasible routes. Density Functional Theory (DFT) calculations can optimize transition states for amide bond formation and predict regioselectivity in substitution reactions .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Cross-validation with advanced techniques is critical:
- 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
- High-Resolution Mass Spectrometry (HRMS) for precise mass matching (±0.001 Da) .
- X-ray Crystallography (if crystalline) to unambiguously confirm the structure .
Q. What methodologies are used to investigate the compound’s role as a bioactive intermediate?
- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the amino or methyl groups to assess effects on biological activity (e.g., enzyme inhibition) .
- Fluorescent Labeling : Attach fluorophores to track cellular uptake and localization in biological assays .
Q. How can reaction byproducts and impurities be systematically identified and quantified?
- Liquid Chromatography-Mass Spectrometry (LC-MS) to profile impurities .
- Isolation via Preparative HPLC followed by structural elucidation using NMR and IR .
Q. What advanced synthetic techniques improve yield and scalability?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
- Flow Chemistry : Enables continuous production with real-time monitoring of intermediates .
Methodological Notes for Experimental Design
- Controlled Atmosphere Reactions : Use Schlenk lines for moisture-sensitive steps to prevent hydrolysis of intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility but require careful removal during purification .
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures to favor desired products in multi-step syntheses .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
